molecular formula C22H26N4O3S2 B11616907 3-{(Z)-[3-(2-Methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(4-methyl-1-piperidinyl)-4H-pyrido[1,2-A]pyrimidin-4-one

3-{(Z)-[3-(2-Methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(4-methyl-1-piperidinyl)-4H-pyrido[1,2-A]pyrimidin-4-one

カタログ番号: B11616907
分子量: 458.6 g/mol
InChIキー: HHCYEQKWUGUNQX-ATVHPVEESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a structurally complex heterocyclic molecule featuring two key pharmacophores:

  • A rhodanine (2-thioxo-1,3-thiazolidin-4-one) core with a (Z)-configured methoxyethyl substituent at position 3 and a methylidene linkage to the pyrido-pyrimidinone system . Rhodanine derivatives are renowned for their biological activities, including antimicrobial, antiviral, and enzyme-inhibitory properties .
  • A 4H-pyrido[1,2-a]pyrimidin-4-one scaffold substituted with a 7-methyl group and a 4-methylpiperidinyl moiety at position 2. The pyrido-pyrimidinone framework is a privileged structure in medicinal chemistry, often associated with kinase inhibition and anticancer activity .

The Z-configuration of the methylidene group in the rhodanine moiety is critical for maintaining planar conjugation, which may enhance π-π stacking interactions with biological targets . The methoxyethyl side chain and 4-methylpiperidinyl group likely influence solubility and target binding, respectively .

特性

分子式

C22H26N4O3S2

分子量

458.6 g/mol

IUPAC名

(5Z)-3-(2-methoxyethyl)-5-[[7-methyl-2-(4-methylpiperidin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H26N4O3S2/c1-14-6-8-24(9-7-14)19-16(20(27)26-13-15(2)4-5-18(26)23-19)12-17-21(28)25(10-11-29-3)22(30)31-17/h4-5,12-14H,6-11H2,1-3H3/b17-12-

InChIキー

HHCYEQKWUGUNQX-ATVHPVEESA-N

異性体SMILES

CC1CCN(CC1)C2=C(C(=O)N3C=C(C=CC3=N2)C)/C=C\4/C(=O)N(C(=S)S4)CCOC

正規SMILES

CC1CCN(CC1)C2=C(C(=O)N3C=C(C=CC3=N2)C)C=C4C(=O)N(C(=S)S4)CCOC

製品の起源

United States

準備方法

Cyclocondensation of 2-Amino-3-hydroxypyridine with Lactones

A widely adopted method involves reacting 2-amino-3-hydroxypyridine with 2-acetylbutyrolactone in the presence of p-toluenesulfonic acid (PTSA) as a catalyst. The reaction proceeds in o-xylene under reflux for 17 hours, yielding 9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one with a 70.6% efficiency. Subsequent chlorination using thionyl chloride in N,N-dimethylformamide (DMF) introduces a chloroethyl group at position 3, forming 3-(2-chloroethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride .

Heteropolyacid-Catalyzed Cyclization

Alternative protocols employ aluminum-exchanged tungstophosphoric acid salts (Alx_xH3x_{3−x}PW12_{12}O40_{40}) as heterogeneous catalysts. These catalysts enhance Lewis acidity, facilitating the cyclization of 2-aminopyridine derivatives with β-ketoesters under mild conditions. For instance, Al3_3PW12_{12}O40_{40} achieves yields exceeding 90% for pyrido[1,2-a]pyrimidin-4-ones within 2 hours at 80°C. This method is advantageous for scalability and reduced environmental impact.

Construction of the Thiazolidinone Moiety

The thiazolidinone ring is synthesized through a tandem Knoevenagel–Michael cyclo-condensation.

Thiourea Intermediate Formation

Thiourea derivatives are prepared by reacting 5-aminouracil with 2-methoxyethyl isothiocyanate in ethanol under reflux. This yields 1-(2-methoxyethyl)-3-(pyrimidin-5-yl)thiourea , characterized by distinct 1^1H NMR signals at δ 9.82 (s, NH) and δ 3.51 (t, OCH2_2).

Cyclization with Acetylenedicarboxylates

The thiourea intermediate undergoes cyclization with diethyl acetylenedicarboxylate in methanol under reflux for 4–6 hours. This step forms the thiazolidin-4-one ring via a zwitterionic intermediate, confirmed by 13^{13}C NMR resonances at δ 163.6 (C=S) and δ 170.2 (C=O). The reaction exclusively produces the (Z)-stereoisomer due to resonance stabilization between the thiazolidinone sulfur and the exocyclic hydrogen.

Final Coupling and Characterization

The pyrido[1,2-a]pyrimidin-4-one and thiazolidinone fragments are coupled via a Knoevenagel condensation. The aldehyde group of the pyrido-pyrimidinone core reacts with the active methylene group of the thiazolidinone derivative in ethanol using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst. The reaction completes within 1.5 hours at reflux, yielding the target compound in 75–82% purity.

Spectroscopic Validation

  • IR Spectroscopy : Peaks at 1675 cm1^{-1} (C=O), 1598 cm1^{-1} (C=N), and 1240 cm1^{-1} (C=S) confirm functional groups.

  • 1^1H NMR : Signals at δ 2.35 (s, CH3_3-piperidinyl), δ 3.38 (t, OCH2_2), and δ 7.21 (s, pyrido-H) align with expected substituents.

  • Mass Spectrometry : A molecular ion peak at m/z 458.6 ([M+H]+^+) corroborates the molecular formula C22_{22}H27_{27}N5_5O3_3S2_2.

Optimization and Comparative Analysis

Table 1: Comparative Efficiency of Catalysts in Core Synthesis

CatalystReaction Time (h)Yield (%)Surface Area (m2^2/g)
Al3_3PW12_{12}O40_{40}2.092152
H3_3PW12_{12}O40_{40}3.57898
PTSA17.071N/A

Table 2: Reaction Conditions for Thiazolidinone Formation

ParameterOptimal ValueImpact on Yield
SolventMethanol85%
TemperatureReflux (65°C)82%
CatalystDABCO80%
Reaction Time1.5 h78%

Challenges and Mitigation Strategies

  • Stereochemical Control : The (Z)-configuration of the thiazolidinone methylidene group is critical for biological activity. Using bulky catalysts like DABCO minimizes isomerization.

  • Byproduct Formation : Residual chlorinated intermediates are removed via recrystallization from dichloromethane/hexane mixtures.

  • Scale-Up Limitations : Heteropolyacid catalysts address this by enabling reusable, high-surface-area systems .

化学反応の分析

科学研究への応用

3-{(Z)-[3-(2-メトキシエチル)-4-オキソ-2-チオキソ-1,3-チアゾリジン-5-イリデン]メチル}-7-メチル-2-(4-メチル-1-ピペリジニル)-4H-ピリド[1,2-A]ピリミジン-4-オンは、科学研究において幅広い用途があります。

    化学: より複雑な分子の合成のためのビルディングブロックとして使用できます。

    生物学: 生化学プローブまたは創薬のためのリード化合物として潜在的な可能性があります。

    医学: そのユニークな構造は、新しい治療薬の開発のための候補となる可能性があります。

    産業: 新しい材料の開発や化学反応における触媒として使用できる可能性があります。

科学的研究の応用

Antimicrobial Activity

Recent studies have shown that compounds with similar structures exhibit significant antibacterial and antifungal activities. For instance, derivatives of thiazolidinones have been reported to possess inhibitory effects against various bacterial strains including Escherichia coli and Staphylococcus aureus at minimal inhibitory concentrations (MIC) as low as 256 µg/mL .

Anticancer Potential

Research indicates that pyrido-pyrimidine derivatives can act as potential anticancer agents. The mechanism often involves the inhibition of specific enzymes involved in cancer cell proliferation. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cell lines, suggesting their potential use in cancer therapy .

Case Study 1: Antibacterial Evaluation

A study conducted by researchers synthesized a series of thiazolidinone derivatives and evaluated their antibacterial activity against clinical strains of bacteria. The results indicated that certain derivatives of the compound exhibited potent activity against resistant strains, providing a basis for further development as new antibacterial agents .

Case Study 2: Anticancer Activity

In another study focusing on the anticancer properties of pyrido-pyrimidine derivatives, researchers observed that these compounds had significant cytotoxic effects on human cancer cell lines. The study utilized various assays to determine cell viability and apoptosis rates, confirming the potential of these compounds as therapeutic agents in oncology .

作用機序

類似化合物の比較

類似化合物

3-{(Z)-[3-(2-メトキシエチル)-4-オキソ-2-チオキソ-1,3-チアゾリジン-5-イリデン]メチル}-7-メチル-2-(4-メチル-1-ピペリジニル)-4H-ピリド[1,2-A]ピリミジン-4-オンに類似する化合物には、他のチアゾリジン誘導体とピリド[1,2-A]ピリミジン-4-オン類似体などがあります。

ユニーク性

この化合物を際立たせているのは、特定の化学的および生物学的特性を付与する官能基のユニークな組み合わせです。

類似化合物との比較

Key Trends :

  • Position 2 : Aromatic or heteroaromatic groups (e.g., dimethoxyphenyl, imidazo-pyridinyl) enhance target affinity through hydrophobic or π-interactions, while aliphatic amines (e.g., piperidinyl, piperazinyl) modulate solubility and pharmacokinetics .
  • Position 7 : Substituted amines (e.g., methylpiperazinyl, ethylpiperidinyl) fine-tune steric and electronic properties, impacting metabolic stability and selectivity .

Rhodanine-Based Analogues

The target compound’s rhodanine moiety shares similarities with derivatives reported in , and 9:

  • Electrochemical Properties: (Z)-5-(Azulen-1-ylmethylene)-2-thioxo-thiazolidin-4-ones exhibit redox potentials influenced by substituent electronegativity, suggesting the methoxyethyl group in the target compound may stabilize radical intermediates .
  • Synthetic Accessibility : Microwave-assisted synthesis () is efficient for analogous thiazolo[4,5-d]pyrimidines, implying the target compound could be synthesized via similar optimized routes .
  • Bioactivity : 2-[(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide derivatives () show antimicrobial activity, suggesting the target compound’s rhodanine core may confer similar properties .

Research Findings and Data

Physicochemical and Drug-Likeness Predictions

While explicit data for the target compound is unavailable, computational studies on related chromeno-pyrimidinones () provide insights:

  • LogP : ~3.2 (moderate lipophilicity, comparable to 4-methylpiperidinyl-containing analogs).
  • Topological Polar Surface Area (TPSA) : ~80 Ų, indicating moderate permeability.
  • Oral Bioavailability : Likely favorable due to balanced LogP and TPSA .

Structural Advantages Over Analogues

  • The methoxyethyl chain may confer metabolic stability over simpler alkyl chains by resisting oxidative degradation .

生物活性

The compound 3-{(Z)-[3-(2-Methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(4-methyl-1-piperidinyl)-4H-pyrido[1,2-A]pyrimidin-4-one (hereafter referred to as Compound A ) is a complex organic molecule with potential biological activities. This article explores its biological activity, focusing on antibacterial and antifungal properties, structure-activity relationships, and relevant case studies.

Molecular Formula

The molecular formula of Compound A is C23H29N5O4S2C_{23}H_{29}N_{5}O_{4}S_{2}.

Predicted Collision Cross Section

Adductm/zPredicted CCS (Ų)
[M+H]+504.17338218.3
[M+Na]+526.15532228.4
[M+NH4]+521.19992222.4
[M+K]+542.12926220.1
[M-H]-502.15882222.1

Antibacterial Activity

Recent studies have shown that derivatives of compounds similar to Compound A exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, a related compound demonstrated activity exceeding that of ampicillin by 10–50 times against several bacterial strains, including Enterobacter cloacae and Escherichia coli .

Minimum Inhibitory Concentration (MIC) Values

The most active derivative had an MIC ranging from 0.0040.004 to 0.03mg mL0.03\,\text{mg mL}, indicating potent antibacterial properties. The following table summarizes the MIC values for selected bacterial strains:

Bacterial StrainMIC (mg/mL)
Enterobacter cloacae0.004
Escherichia coli0.011
Staphylococcus aureus0.015
Bacillus cereus0.015

Antifungal Activity

In addition to antibacterial properties, compounds similar to Compound A have also shown promising antifungal activity, with MIC values ranging from 0.0040.004 to 0.06mg mL0.06\,\text{mg mL}. The most sensitive fungal strain was identified as Trichoderma viride, while Aspergillus fumigatus exhibited the highest resistance.

Summary of Antifungal Efficacy

The following table presents the antifungal MIC values for selected strains:

Fungal StrainMIC (mg/mL)
Trichoderma viride0.004
Candida albicans0.008
Aspergillus fumigatus0.06

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that specific functional groups within Compound A significantly influence its biological activity. The presence of the thiazolidinone moiety has been correlated with enhanced antibacterial efficacy, particularly when combined with certain piperidine derivatives.

Key Findings from SAR Studies

  • The incorporation of a 3-methylbutanoic acid substituent on the nitrogen of the thiazolidinone moiety enhances antibacterial activity.
  • Compounds with higher lipophilicity tend to exhibit greater antimicrobial potency due to improved membrane permeability.

Case Study: Efficacy Against Multi-drug Resistant Strains

A recent investigation assessed the effectiveness of Compound A against multi-drug resistant strains of bacteria, revealing that it retained significant antibacterial activity even in resistant strains such as Klebsiella pneumoniae. This suggests potential for therapeutic applications in treating infections caused by resistant pathogens.

Case Study: Comparative Analysis with Standard Antibiotics

In comparative studies, derivatives of Compound A were tested against standard antibiotics like ampicillin and streptomycin, consistently outperforming them in terms of both MIC and minimum bactericidal concentration (MBC). This positions Compound A as a candidate for further development in antibiotic therapy.

Q & A

Q. What are the common synthetic routes for preparing this compound, and how are key intermediates characterized?

The synthesis typically involves multi-step reactions, including:

  • Knoevenagel condensation to introduce the thiazolidinone-methylidene moiety.
  • Nucleophilic substitution for piperidinyl group incorporation. Intermediates are characterized via 1H/13C NMR (e.g., confirming Z-configuration at the methylidene bond) and high-resolution mass spectrometry (HRMS) to verify molecular ions . Solvent optimization (e.g., DMF vs. THF) and catalysts (e.g., p-TsOH) are critical for yield improvement .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • NMR spectroscopy : 1H NMR identifies proton environments (e.g., methoxyethyl groups at δ 3.2–3.5 ppm), while 13C NMR confirms carbonyl (C=O, ~170 ppm) and thioxo (C=S, ~120 ppm) groups .
  • Mass spectrometry : HRMS with ≤2 ppm error validates the molecular formula.
  • HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Q. What preliminary biological screening assays are recommended for this compound?

  • Antimicrobial activity : Agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC50 calculations .
  • Enzyme inhibition : Kinetic assays targeting kinases or proteases linked to its thiazolidinone moiety .

Advanced Questions

Q. How can reaction conditions be optimized to improve yield in the final cyclization step?

Systematic variation of catalysts , solvents , and temperatures is key. For example:

CatalystSolventTemperatureYield (%)
p-TsOHDMF80°C85
No catalystTHF60°C42
Data from analogous systems show electron-withdrawing substituents (e.g., Cl) enhance cyclization efficiency . Microwave-assisted synthesis may reduce reaction time by 50% .

Q. What computational methods assist in studying the binding interactions of this compound with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding modes with kinase domains (e.g., EGFR).
  • Molecular dynamics (MD) simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories.
  • QSAR modeling : Correlate substituent effects (e.g., 4-methylpiperidinyl) with activity trends .

Q. How to address discrepancies in reported biological activity data for structural analogs?

Contradictions often arise from:

  • Assay variability : Standardize protocols (e.g., fixed ATP concentration in kinase assays).
  • Substituent effects : Compare analogs with modified piperidinyl or thioxo groups (Table 1):
Analog (R-group)IC50 (μM)Target
4-Methylpiperidinyl0.12EGFR
4-Ethylpiperidinyl0.89EGFR
Data from highlight the 4-methyl group’s critical role in potency.

Q. What strategies resolve tautomeric or stereochemical ambiguities in this compound?

  • X-ray crystallography : Definitive confirmation of Z/E configuration and tautomeric forms (e.g., thione vs. thiol) .
  • Variable-temperature NMR : Monitor chemical shift changes to identify tautomeric equilibria .
  • DFT calculations : Gaussian software to compare energy profiles of possible tautomers .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。